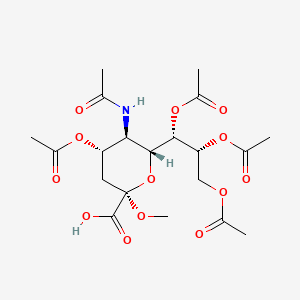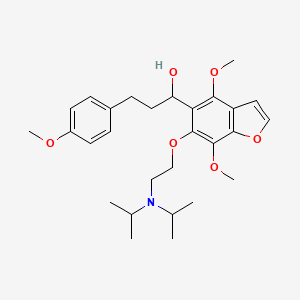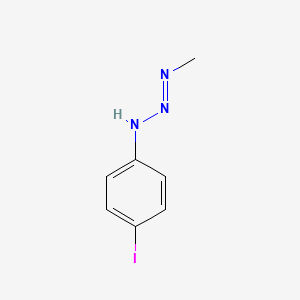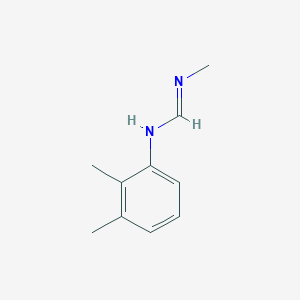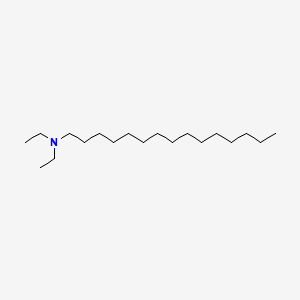
N,N-Diethylpentadecan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethylpentadecan-1-amine: is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a long carbon chain (pentadecane) with a nitrogen atom bonded to two ethyl groups.
準備方法
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method for preparing primary amines involves the alkylation of ammonia with alkyl halides.
Reductive Amination: Another method involves the reductive amination of pentadecanal with diethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production often involves large-scale reductive amination processes due to their efficiency and high yield. The reaction is typically carried out in a solvent like ethanol or methanol under controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions:
Oxidation: N,N-Diethylpentadecan-1-amine can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the amine to its corresponding amine hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Alkyl halides or sulfonyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: this compound hydride.
Substitution: Various substituted amines depending on the reagent used.
科学的研究の応用
Chemistry:
Biology:
Medicine:
Industry:
作用機序
The mechanism by which N,N-Diethylpentadecan-1-amine exerts its effects is primarily through its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport .
類似化合物との比較
N,N-Dimethylethanamine: A tertiary amine with two methyl groups.
N,N-Diethylhexan-1-amine: Similar structure but with a shorter carbon chain.
Uniqueness: N,N-Diethylpentadecan-1-amine is unique due to its long carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers .
特性
CAS番号 |
36555-73-4 |
|---|---|
分子式 |
C19H41N |
分子量 |
283.5 g/mol |
IUPAC名 |
N,N-diethylpentadecan-1-amine |
InChI |
InChI=1S/C19H41N/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(5-2)6-3/h4-19H2,1-3H3 |
InChIキー |
BICPURLNGRQXAV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


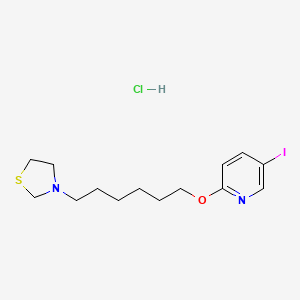
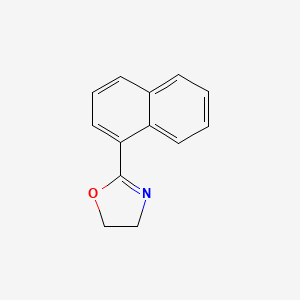
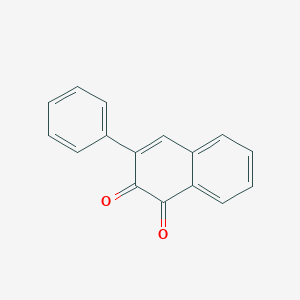
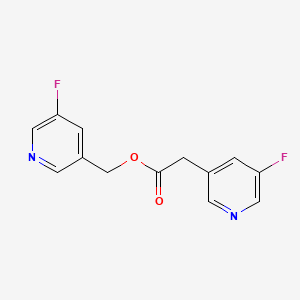
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
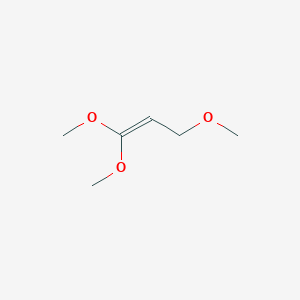
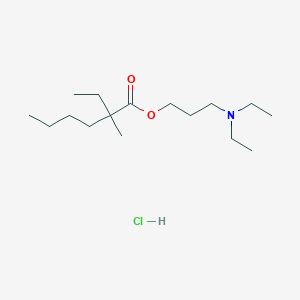
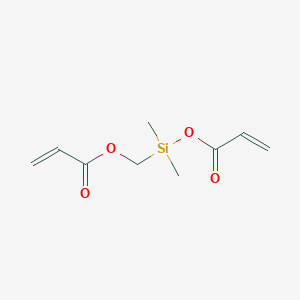
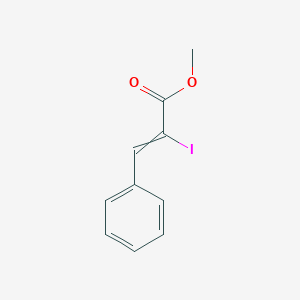
![7-Azadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14664169.png)
